molecular formula C9H11ClN2S B14386486 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-15-8

2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride

Cat. No.: B14386486
CAS No.: 90070-15-8
M. Wt: 214.72 g/mol
InChI Key: VZZGZERXKLPGDD-UHFFFAOYSA-N
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Description

2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that contains a thieno[3,4-b][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride typically involves the cyclization of thiophene derivatives with appropriate amines. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired thieno[3,4-b][1,4]diazepine structure . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the diazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to modulation of biological processes. For example, it could inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is unique due to its combination of a thieno ring with a diazepine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

90070-15-8

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride

InChI

InChI=1S/C9H10N2S.ClH/c1-6-3-7(2)11-9-5-12-4-8(9)10-6;/h4-5H,3H2,1-2H3;1H

InChI Key

VZZGZERXKLPGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CSC=C2N=C(C1)C.Cl

Origin of Product

United States

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